Cas no 1504707-04-3 (4-(2-bromo-5-hydroxyphenyl)butan-2-one)

4-(2-Bromo-5-hydroxyphenyl)butan-2-one is a brominated aromatic ketone with a hydroxyl substituent, offering versatile reactivity for synthetic applications. Its molecular structure, featuring both a bromo and a hydroxy group on the phenyl ring, enables selective functionalization, making it valuable in pharmaceutical and fine chemical synthesis. The ketone moiety provides a reactive site for further derivatization, while the bromine atom facilitates cross-coupling reactions such as Suzuki or Heck couplings. The phenolic hydroxyl group enhances solubility in polar solvents and allows for additional modifications. This compound is particularly useful as an intermediate in the preparation of complex organic molecules, including bioactive compounds and advanced materials.
4-(2-bromo-5-hydroxyphenyl)butan-2-one structure
1504707-04-3 structure
Product name:4-(2-bromo-5-hydroxyphenyl)butan-2-one
CAS No:1504707-04-3
MF:C10H11BrO2
MW:243.097142457962
CID:6419195
PubChem ID:83720100

4-(2-bromo-5-hydroxyphenyl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromo-5-hydroxyphenyl)butan-2-one
    • 1504707-04-3
    • EN300-1915320
    • Inchi: 1S/C10H11BrO2/c1-7(12)2-3-8-6-9(13)4-5-10(8)11/h4-6,13H,2-3H2,1H3
    • InChI Key: QDOBRZJTGHMYKA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CCC(C)=O)O

Computed Properties

  • Exact Mass: 241.99424g/mol
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

4-(2-bromo-5-hydroxyphenyl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1915320-0.05g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
0.05g
$1020.0 2023-09-17
Enamine
EN300-1915320-0.5g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
0.5g
$1165.0 2023-09-17
Enamine
EN300-1915320-1.0g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
1g
$1214.0 2023-06-03
Enamine
EN300-1915320-0.25g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
0.25g
$1117.0 2023-09-17
Enamine
EN300-1915320-2.5g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
2.5g
$2379.0 2023-09-17
Enamine
EN300-1915320-5.0g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
5g
$3520.0 2023-06-03
Enamine
EN300-1915320-0.1g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
0.1g
$1068.0 2023-09-17
Enamine
EN300-1915320-10.0g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
10g
$5221.0 2023-06-03
Enamine
EN300-1915320-10g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
10g
$5221.0 2023-09-17
Enamine
EN300-1915320-5g
4-(2-bromo-5-hydroxyphenyl)butan-2-one
1504707-04-3
5g
$3520.0 2023-09-17

Additional information on 4-(2-bromo-5-hydroxyphenyl)butan-2-one

Research Brief on 4-(2-bromo-5-hydroxyphenyl)butan-2-one (CAS: 1504707-04-3) in Chemical Biology and Pharmaceutical Applications

The compound 4-(2-bromo-5-hydroxyphenyl)butan-2-one (CAS: 1504707-04-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The molecule's brominated phenol and ketone functionalities make it a versatile intermediate for further chemical modifications and a candidate for probing biological pathways.

Recent studies have explored the synthetic routes to 4-(2-bromo-5-hydroxyphenyl)butan-2-one, with emphasis on optimizing yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, achieving a 78% yield under mild conditions. This advancement addresses previous challenges in scalability and byproduct formation, positioning the compound as a more viable building block for complex molecules.

In pharmacological investigations, 4-(2-bromo-5-hydroxyphenyl)butan-2-one has shown promising activity as a modulator of inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit NF-κB signaling at micromolar concentrations, suggesting potential applications in treating chronic inflammatory diseases. The bromine atom at the 2-position appears crucial for this activity, as analogs without this substitution showed markedly reduced potency.

The compound's potential in oncology has also been explored. A 2024 study in Molecular Cancer Therapeutics reported that 4-(2-bromo-5-hydroxyphenyl)butan-2-one exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated oxidative stress responses. Mechanistic studies suggest the compound acts as a pro-oxidant in cancer cells while showing minimal effects on normal cells, indicating a possible therapeutic window for further development.

Structural-activity relationship (SAR) studies have been instrumental in understanding the pharmacophore of 4-(2-bromo-5-hydroxyphenyl)butan-2-one. Computational modeling and X-ray crystallography data published in recent months reveal that the planar aromatic system and ketone moiety create an optimal geometry for interaction with biological targets. These insights are guiding the design of second-generation analogs with improved pharmacokinetic properties.

From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that 4-(2-bromo-5-hydroxyphenyl)butan-2-one possesses acceptable metabolic stability but may require formulation optimization to address solubility limitations. Current research efforts are focused on prodrug strategies and nanoparticle delivery systems to enhance bioavailability while maintaining the compound's biological activity.

The growing body of research on 4-(2-bromo-5-hydroxyphenyl)butan-2-one positions it as a promising scaffold for multiple therapeutic areas. Future directions include expanded preclinical testing, target identification studies, and exploration of combination therapies. As synthetic methods improve and biological understanding deepens, this compound may emerge as a valuable tool in chemical biology and a lead candidate for drug discovery programs targeting inflammation and cancer.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.